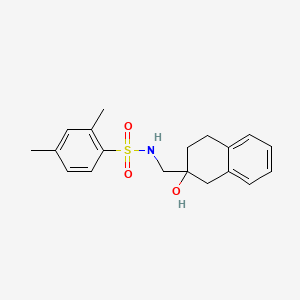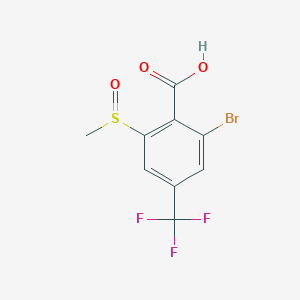
tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound . These compounds are intermediates in the synthesis of biologically active molecules, including Tyk2 inhibitors, nociceptin antagonists, and potential anticancer and PROTAC molecules .
Synthesis Analysis
The synthesis of related tert-butyl pyrrolidine carboxylates involves several steps starting from readily available materials. For example, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was reported, which was then used to create macrocyclic Tyk2 inhibitors . Another study described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate was achieved using a palladium-catalyzed Suzuki reaction, with a high yield of 96.7% .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy. For instance, the crystal structure of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one was solved using single-crystal X-ray diffraction, revealing two different conformers in the crystal . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data .
Chemical Reactions Analysis
The tert-butyl pyrrolidine carboxylates undergo various chemical reactions during their synthesis. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . The cyclization and epimerization/saponification reactions were key steps in the synthesis of enantiomerically pure pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The tert-butyl group is commonly used as a protecting group for carboxylic acids due to its steric bulk and ease of removal. The pyrrolidine ring is a common motif in drug design, contributing to the molecule's conformational stability and potential for hydrogen bonding. The presence of quinazolinylamino and other heterocyclic groups in these molecules suggests potential for varied biological activity, as seen in the synthesis of Tyk2 inhibitors and nociceptin antagonists .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Natural Product Analogs The compound tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate has been utilized in the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These analogs, synthesized starting from aniline and through intermediate steps, were tested for antitumor activity against a panel of 11 cell lines, with one compound exhibiting potent mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Enantioselective Nitrile Anion Cyclization Enantioselective nitrile anion cyclization has been applied to synthesize N-tert-butyl disubstituted pyrrolidines, showcasing a practical asymmetric synthesis approach. The method achieved a 71% overall yield and demonstrated the versatility of tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate in synthesizing chiral pyrrolidine with high yield and optical purity (Chung et al., 2005).
Defluorinative Cyclization for Synthesis of Quinazolic Acid Derivatives The compound has also been involved in a novel intramolecular defluorinative cyclization approach to synthesize difluoromethylated quinazolic acid derivatives, indicating its application in creating new types of cyclic amino acids (Hao et al., 2000).
Applications in Organic Chemistry
Synthesis of Photochromes It played a role in the synthesis and photochemistry of quinoline analogs of the perimidinespirohexadienone family of photochromes, showcasing its utility in the synthesis of complex organic compounds with specific photochemical properties (Moerdyk et al., 2009).
Metal-free C3-alkoxycarbonylation The compound has been used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, proving its efficiency in preparing bioactive natural products and synthetic drugs under mild conditions (Xie et al., 2019).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMPGBPHCBIAAO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2540327.png)

![Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2540330.png)
![5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540331.png)
![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)
![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)